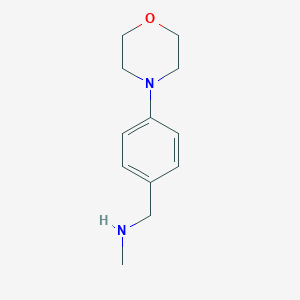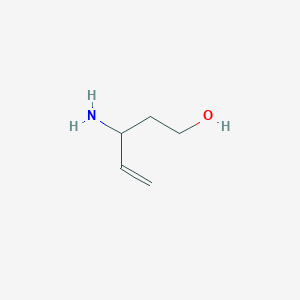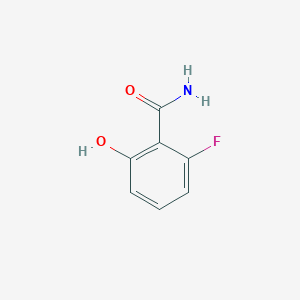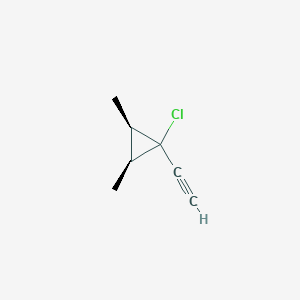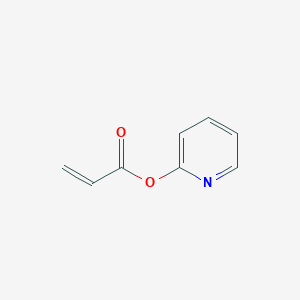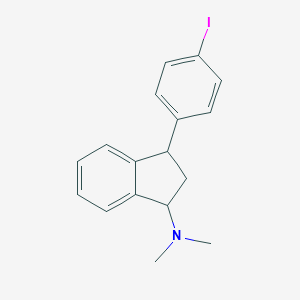
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- is a chemical compound that has drawn significant attention from the scientific community due to its potential use in various research applications. The compound is a substituted phenethylamine, which means it has a similar structure to other well-known compounds such as amphetamines and MDMA. In
Mécanisme D'action
The mechanism of action of 1-Indanamine is not fully understood, but it is believed to act as a serotonin receptor agonist. This means that it binds to serotonin receptors and activates them, leading to an increase in serotonin signaling in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin signaling, 1-Indanamine may have potential therapeutic effects on mood disorders such as depression and anxiety.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Indanamine can increase the release of serotonin and dopamine in the brain. This increase in neurotransmitter release may lead to enhanced mood, increased motivation, and improved cognitive function. However, the long-term effects of 1-Indanamine on the brain and body are not well understood, and more research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Indanamine in lab experiments is its high purity. The synthesis method yields a pure product, making it easier to control for variables in experiments. However, one limitation is that the compound is relatively new, and there is limited research on its long-term effects. Additionally, the compound is not widely available, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Indanamine. One area of interest is its potential use in the development of new antidepressant and anxiolytic drugs. Further studies are needed to fully understand its mechanism of action and its effects on the brain and body. Additionally, more research is needed to investigate the long-term effects of 1-Indanamine and its potential for abuse. Overall, 1-Indanamine is a promising compound that has the potential to contribute to the development of new drugs and our understanding of the brain and its functions.
Méthodes De Synthèse
The synthesis of 1-Indanamine involves the reaction of 4-iodo-3-nitrobenzene with 2-bromo-1-phenylethanone in the presence of a reducing agent such as zinc and ammonium chloride. The resulting intermediate product is then treated with N,N-dimethylamine to yield 1-Indanamine. This process yields a high purity product, making it an ideal compound for research purposes.
Applications De Recherche Scientifique
1-Indanamine has been used in various scientific research applications such as receptor binding studies, neurotoxicity studies, and drug discovery. The compound has been shown to have a high affinity for serotonin receptors, making it a potential candidate for the development of new antidepressant and anxiolytic drugs. It has also been used in studies to investigate the neurotoxic effects of substituted phenethylamines on neurons.
Propriétés
Numéro CAS |
163076-45-7 |
|---|---|
Nom du produit |
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- |
Formule moléculaire |
C17H18IN |
Poids moléculaire |
363.24 g/mol |
Nom IUPAC |
3-(4-iodophenyl)-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C17H18IN/c1-19(2)17-11-16(12-7-9-13(18)10-8-12)14-5-3-4-6-15(14)17/h3-10,16-17H,11H2,1-2H3 |
Clé InChI |
JZWYVGORTNGZOM-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I |
SMILES canonique |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I |
Synonymes |
N,N-dimethyl-3-(4'-iodophenyl)-1-indanamine trans-DIPI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
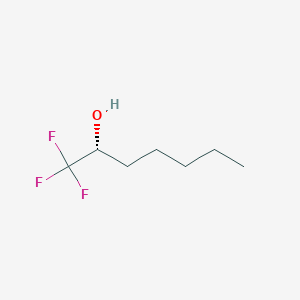
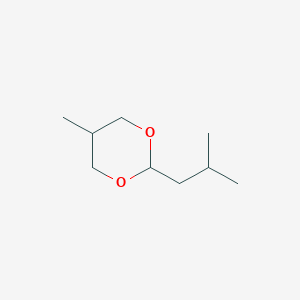
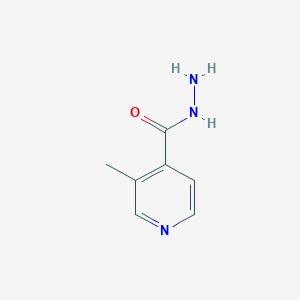
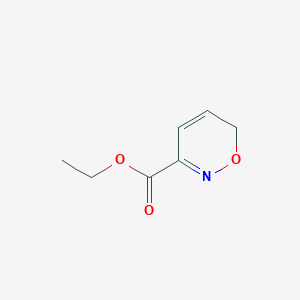
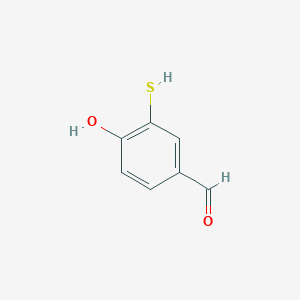
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)
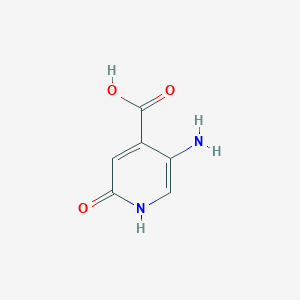
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)
